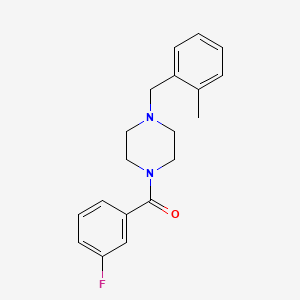

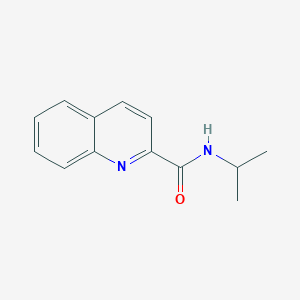

![molecular formula C18H19N3O4 B5747748 N-isobutyl-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5747748.png)

N-isobutyl-2-[(3-nitrobenzoyl)amino]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-isobutyl-2-[(3-nitrobenzoyl)amino]benzamide” is a chemical compound. However, there is limited information available about this specific compound .

Synthesis Analysis

Benzamides, a class of compounds to which “N-isobutyl-2-[(3-nitrobenzoyl)amino]benzamide” belongs, can be synthesized through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .

Molecular Structure Analysis

The molecular structure of “N-isobutyl-2-[(3-nitrobenzoyl)amino]benzamide” is not explicitly available. However, it’s known that the nitro group at the N-terminus of the bis-benzamide is essential for its biological activity .

Chemical Reactions Analysis

The specific chemical reactions involving “N-isobutyl-2-[(3-nitrobenzoyl)amino]benzamide” are not well-documented. However, benzamides can be produced from the reaction between carboxylic acids and amines at high temperature .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-isobutyl-2-[(3-nitrobenzoyl)amino]benzamide” are not well-documented. However, benzamide, a related compound, appears as a white solid in powdered form and as colorless crystals in crystalline form. It is slightly soluble in water and soluble in many organic solvents .

Mecanismo De Acción

The mechanism of action of “N-isobutyl-2-[(3-nitrobenzoyl)amino]benzamide” is not well-documented. However, a structure–activity relationship study showed that the nitro group at the N-terminus of the bis-benzamide is essential for its biological activity .

Safety and Hazards

The safety data and hazards associated with “N-isobutyl-2-[(3-nitrobenzoyl)amino]benzamide” are not well-documented. However, benzamide, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is harmful if swallowed and suspected of causing genetic defects .

Propiedades

IUPAC Name |

N-(2-methylpropyl)-2-[(3-nitrobenzoyl)amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-12(2)11-19-18(23)15-8-3-4-9-16(15)20-17(22)13-6-5-7-14(10-13)21(24)25/h3-10,12H,11H2,1-2H3,(H,19,23)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLXDDWUKJWVLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(4-methylphenyl)amino]-7H-benzo[e]perimidin-7-one](/img/structure/B5747666.png)

![6-[4-(dimethylamino)phenyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B5747673.png)

![ethyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5747712.png)

![4-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide](/img/structure/B5747721.png)

![N-(2,3-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5747727.png)

![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-methylthiourea](/img/structure/B5747738.png)

![2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(6-quinolinylmethylene)acetohydrazide](/img/structure/B5747749.png)